Diisopropyl phthalate

説明

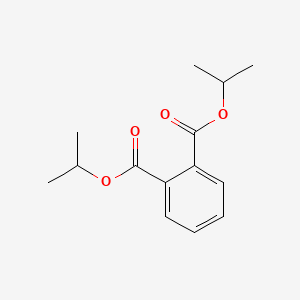

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dipropan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDBCIAVABMJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040731 | |

| Record name | Diisopropyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-45-8 | |

| Record name | Diisopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-I-PROPYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFC138Q4PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Diisopropyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phthalate (B1215562) (DIPP) is a diester of phthalic acid, belonging to the class of organic compounds known as phthalates. These compounds are widely used as plasticizers to increase the flexibility of polymers. Due to their prevalence in consumer products and potential for human exposure, the accurate identification and characterization of phthalates like DIPP are of significant interest in environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Diisopropyl phthalate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents a summary of key spectral data in tabular format, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.7 | Multiplet | 2H | - | Aromatic (H-3, H-6) |

| ~7.5 | Multiplet | 2H | - | Aromatic (H-4, H-5) |

| ~5.2 | Septet | 2H | ~6.3 | -CH (isopropyl) |

| ~1.3 | Doublet | 12H | ~6.3 | -CH₃ (isopropyl) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~132 | Quaternary Aromatic |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~69 | -CH (isopropyl) |

| ~22 | -CH₃ (isopropyl) |

Solvent: CDCl₃. Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1590, ~1450 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 250 | Moderate | [M]⁺ (Molecular Ion) |

| 209 | Moderate | [M - C₃H₅]⁺ |

| 191 | Low | [M - C₃H₅O]⁺ |

| 149 | High | [C₈H₅O₃]⁺ (Phthalic anhydride (B1165640) fragment) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Ionization Method: Electron Ionization (EI).

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| ~225 | Methanol (B129727)/Water |

| ~275 | Methanol/Water |

| ~284 | Methanol/Water |

Note: Phthalate esters typically exhibit two or three absorption bands in the UV region. The exact maxima can vary with the solvent system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule.

Materials:

-

This compound sample (5-20 mg)

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 15-20 mg for ¹³C NMR and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have stabilized.

-

Background Spectrum: Clean the ATR crystal with a lint-free cloth and a suitable solvent. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[1]

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., GC-MS with an EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent.

-

Injection: Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent before entering the mass spectrometer.

-

Ionization: In the ion source (e.g., electron ionization), the sample molecules are bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption for this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol or a methanol/water mixture)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Spectrum Acquisition: Fill a quartz cuvette with one of the diluted this compound solutions and place it in the sample holder.

-

Scan: Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Diisopropyl Phthalate: A Molecular Docking Perspective on Endocrine Disruption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl phthalate (B1215562) (DiPP), a widely used plasticizer, is a member of the phthalate ester class of compounds that are recognized as environmental contaminants with potential endocrine-disrupting properties. Understanding the molecular interactions between DiPP and biological macromolecules is crucial for elucidating its mechanism of toxicity and for risk assessment. Molecular docking simulations serve as a powerful computational tool to predict and analyze the binding of small molecules like DiPP to the ligand-binding domains of nuclear receptors and other key proteins. This guide provides a comprehensive overview of the molecular docking studies relevant to Diisopropyl phthalate, detailing experimental protocols, summarizing quantitative binding data, and visualizing the associated signaling pathways and experimental workflows. While direct and extensive molecular docking data for DiPP is limited in the scientific literature, this guide establishes a framework based on studies of structurally related phthalates to infer the potential interactions and guide future research.

Introduction: this compound and Endocrine Disruption

Phthalate esters are ubiquitous in the environment due to their extensive use in consumer products, leading to continuous human exposure. Concerns have been raised about their potential to interfere with the endocrine system, which regulates a multitude of physiological processes. Phthalates are known to interact with various nuclear receptors, including estrogen receptors (ERs), androgen receptors (ARs), peroxisome proliferator-activated receptors (PPARs), and glucocorticoid receptors (GRs). By binding to these receptors, phthalates can mimic or block the action of endogenous hormones, leading to a cascade of downstream effects.

This compound, specifically, has been shown to possess a weak binding affinity for the recombinant human estrogen receptor, with a reported IC50 of 41000 μM[1]. Molecular docking studies are instrumental in exploring these interactions at an atomic level, providing insights into binding affinities and modes of action that can inform toxicological studies and the development of safer alternatives.

Molecular Docking Targets of this compound

Based on the literature for the broader class of phthalates, the primary protein targets for DiPP in molecular docking studies are nuclear receptors that play pivotal roles in endocrine signaling.

-

Estrogen Receptors (ERα and ERβ): Phthalates are known xenoestrogens that can bind to estrogen receptors, potentially leading to estrogenic or anti-estrogenic effects[2].

-

Androgen Receptor (AR): Several phthalates have been shown to exhibit anti-androgenic activity by binding to the androgen receptor and inhibiting the action of androgens[3].

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs, particularly PPARα and PPARγ, are key regulators of lipid metabolism and glucose homeostasis. Various phthalates have been identified as agonists for these receptors[4][5].

-

Glucocorticoid Receptor (GR): Some phthalates have been investigated for their potential to antagonize the glucocorticoid receptor, which is involved in stress response, metabolism, and inflammation[6].

Quantitative Data from Molecular Docking Studies

While specific binding energy values for this compound are not extensively reported, the following table summarizes available data for DiPP and provides comparative data for other relevant phthalates to offer context. The binding affinity is often reported as a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger binding affinity.

| Phthalate | Target Receptor | Docking Score / Binding Affinity (kcal/mol) | Method / Software | Reference |

| This compound (DiPP) | Estrogen Receptor | IC50: 41000 μM (weak binding) | In vitro assay | [1] |

| Di-n-butyl phthalate (DBP) | Estrogen Receptor 1 (ESR1) | < -6.6 | AutoDock Vina | [7] |

| Benzyl butyl phthalate (BBP) | Estrogen Receptor 1 (ESR1) | < -6.6 | AutoDock Vina | [7] |

| Di(2-ethylhexyl) phthalate (DEHP) | Estrogen Receptor 1 (ESR1) | -6.1 | AutoDock Vina | [8] |

| Di(2-ethylhexyl) phthalate (DEHP) | Androgen Receptor (AR) | Similar to testosterone | Induced Fit Docking | [3] |

| Dicyclohexyl phthalate (DCHP) | Glucocorticoid Receptor (hGR) | -7.87 | Molecular Docking | [9] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARγ | KD = 238 μM | Surface Plasmon Resonance | [10] |

Note: The table includes data from various studies and methodologies, which may not be directly comparable. It is intended to provide a general overview of phthalate binding affinities.

Experimental Protocols for Molecular Docking

The following section details a generalized methodology for conducting molecular docking studies of this compound with nuclear receptors, based on common practices reported in the literature for other phthalates[3][7][10][11].

Software and Tools

-

Docking Software: AutoDock Vina, Schrödinger Maestro (using Glide or Induced Fit Docking), GOLD, or similar programs.

-

Visualization Software: PyMOL, Chimera, or Discovery Studio for visualizing protein-ligand interactions.

-

Protein and Ligand Preparation: AutoDockTools, Schrödinger's Protein Preparation Wizard, and LigPrep.

Step-by-Step Protocol

-

Protein Preparation:

-

Obtain Receptor Structure: Download the 3D crystal structure of the target receptor (e.g., ERα, PPARγ) from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known ligand.

-

Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add Hydrogens and Charges: Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Define the Binding Site: Identify the ligand-binding pocket of the receptor. This is typically the cavity occupied by the co-crystallized ligand. A grid box is then defined around this binding site to guide the docking simulation.

-

-

Ligand Preparation:

-

Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done using a chemical drawing tool and then converting it to a 3D format (e.g., .mol2 or .pdbqt).

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

-

Assign Charges and Torsions: Assign partial charges and define the rotatable bonds in the ligand.

-

-

Molecular Docking Simulation:

-

Configuration: Set the parameters for the docking algorithm, including the number of binding modes to generate and the exhaustiveness of the search.

-

Execution: Run the docking simulation. The software will systematically explore different conformations and orientations of DiPP within the defined binding site of the receptor.

-

Scoring: The program will calculate the binding affinity for each pose, typically expressed as a docking score in kcal/mol.

-

-

Analysis of Results:

-

Binding Pose Selection: Analyze the generated binding modes. The pose with the most favorable (most negative) docking score is often considered the most likely binding conformation.

-

Interaction Analysis: Visualize the best binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between DiPP and the amino acid residues of the receptor.

-

Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand can be re-docked into the receptor's binding site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable protocol.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Molecular Docking

Caption: A generalized workflow for in silico molecular docking of this compound.

Potential Signaling Pathway Disruption by this compound

The binding of DiPP to nuclear receptors can initiate or inhibit signaling cascades that regulate gene expression. The diagram below illustrates a simplified, hypothetical signaling pathway for an estrogen receptor, which could be disrupted by a xenoestrogen like DiPP.

Caption: Potential disruption of estrogen receptor signaling by this compound.

Conclusion and Future Directions

Molecular docking serves as an invaluable preliminary tool for assessing the potential of this compound to interact with key biological targets involved in endocrine function. While existing data points to a weak interaction with the estrogen receptor, the methodologies outlined in this guide provide a robust framework for more extensive in silico investigations. The lack of specific binding energy data for DiPP across a range of nuclear receptors highlights a significant knowledge gap.

Future research should focus on:

-

Systematic Docking Studies: Performing comprehensive docking simulations of DiPP against a panel of nuclear receptors (ERs, AR, PPARs, GR, etc.) to predict binding affinities and modes.

-

In Vitro Validation: Correlating the in silico findings with in vitro binding and transactivation assays to confirm the predicted interactions and functional consequences.

-

Comparative Analysis: Docking a series of related phthalates to understand the structure-activity relationships that govern their receptor-binding profiles.

By combining computational and experimental approaches, the scientific community can build a more complete picture of the endocrine-disrupting potential of this compound, ultimately contributing to better-informed public health decisions and the design of safer chemical alternatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking study: PPARs interaction with the selected alternative plasticizers to di(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computer-Aided Molecular Design Meets Network Toxicology and Molecular Docking: A Joint Strategy to Explore Common Molecular Mechanisms of Phthalates on Human Breast Cancer and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.bu.edu [people.bu.edu]

Theoretical Modeling of Diisopropyl Phthalate Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phthalate (B1215562) (DIPP) is a phthalate ester utilized as a plasticizer in a variety of polymer applications.[1][2] As with many phthalates, there is scientific and regulatory interest in its physicochemical properties and toxicological profile. Theoretical modeling, encompassing quantum chemical calculations, molecular dynamics simulations, and quantitative structure-property relationship (QSPR) models, offers a powerful and cost-effective avenue for predicting and understanding the behavior of DIPP at a molecular level. This guide provides an in-depth overview of the theoretical approaches to modeling DIPP's properties, supported by experimental data and detailed methodologies.

Physicochemical Properties of Diisopropyl Phthalate

A thorough understanding of the physicochemical properties of this compound (DIPP) is fundamental for any theoretical modeling endeavor. These properties serve as benchmarks for the validation of computational models.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | dipropan-2-yl benzene-1,2-dicarboxylate | [3] |

| Synonyms | DiPP, Phthalic acid, diisopropyl ester | [3][4] |

| CAS Number | 605-45-8 | [3][5] |

| Molecular Formula | C14H18O4 | [3][5] |

| Molecular Weight | 250.29 g/mol | [3][5] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White or colorless powder to lump to clear liquid | [1] |

| Melting Point | 20 °C | [5] |

| Boiling Point | 313.42 °C (estimate) | [5] |

| Density | 1.063 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.490 | [5] |

| Water Solubility | 332.9 mg/L at 20 °C | [5] |

Theoretical Modeling Approaches

The theoretical modeling of DIPP's properties can be approached using a variety of computational methods. These methods vary in their level of theory, computational cost, and the specific properties they are best suited to predict.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting the electronic properties and reactivity of molecules.[6] For DIPP, these calculations can provide insights into its molecular structure, vibrational frequencies, and parameters relevant to its reactivity, such as dipole moment, polarizability, and proton affinity.[7]

Methodology: A typical DFT calculation for DIPP would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).[7] From the optimized geometry, various molecular properties can be calculated. These theoretical calculations are crucial for understanding ion-molecule reactions, which is relevant for techniques like chemical ionization mass spectrometry.[7]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. For DIPP, MD simulations can be used to model its behavior in different media, its interaction with biological macromolecules, and its permeation through cell membranes.

MD simulations have been successfully applied to other phthalates to study their adsorption on surfaces and their plasticizing effects.[8][9][10] These studies typically employ force fields like CHARMM to describe the interatomic interactions.[11][12][13]

Methodology: An MD simulation to study the permeation of DIPP across a lipid bilayer would involve constructing a model membrane (e.g., a POPC bilayer) solvated with water. DIPP molecules would be placed in the aqueous phase, and the system's evolution would be tracked over time by numerically integrating Newton's equations of motion.[13] Techniques like steered molecular dynamics and umbrella sampling can be used to calculate the potential of mean force for the permeation process, providing insights into the energy barriers involved.[13]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties.[14][15] These models are developed by calculating a set of molecular descriptors that encode structural information and then using statistical methods, such as multiple linear regression, to build a predictive model.[15][16]

For phthalates, QSPR models have been used to predict properties like water solubility and partition coefficients.[17]

Methodology: To develop a QSPR model for a specific property of DIPP, a dataset of related phthalates with known experimental values for that property is required. For each molecule in the dataset, a variety of molecular descriptors (e.g., topological, electronic, quantum mechanical) are calculated. A statistical method is then used to select the most relevant descriptors and build a regression model that can predict the property for new molecules like DIPP.[16]

Toxicological Profile and Modeling

DIPP is suspected of causing cancer and may cause skin, eye, and respiratory irritation.[3][18] Phthalates, as a class, are known for their potential endocrine-disrupting effects, with some members showing reproductive and developmental toxicity in animal studies.[19][20]

Potential Toxicological Pathways

One of the key mechanisms of phthalate toxicity is their interaction with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs).[11][12] Molecular docking and free energy calculations have been used to screen phthalates for their binding affinity to PPARγ.[11][12] Another potential target is the human sex hormone-binding globulin (SHBG), where phthalates might interfere with the binding of endogenous steroids.[19]

The metabolism of phthalates by cytochrome P450 enzymes can also lead to the formation of toxic metabolites.[21] Computational modeling can be used to study the reaction mechanisms of these enzymes with phthalates.[21]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of DIPP are essential for validating theoretical models.

Determination of Physicochemical Properties

-

Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range over which it melts is recorded.

-

Boiling Point: Measured using distillation, where the temperature at which the liquid boils at a specific pressure is recorded.

-

Density: Can be measured using a pycnometer or a hydrometer.

-

Water Solubility: Determined by adding an excess of the substance to water, stirring to equilibrium, and then measuring the concentration of the dissolved substance in the aqueous phase.

-

Octanol-Water Partition Coefficient (Kow): Measured using the shake-flask method, where the substance is partitioned between n-octanol and water, and the concentrations in both phases are measured.

Toxicological Assays

-

Skin/Eye Irritation: Assessed using in vitro methods with reconstructed human epidermis or cornea models, or historically, through in vivo rabbit tests (Draize test).

-

Carcinogenicity: Evaluated through long-term animal studies where rodents are exposed to the substance over their lifetime to observe for tumor formation.

-

Endocrine Disruption: Can be assessed using a variety of in vitro assays, such as receptor binding assays (e.g., for estrogen or androgen receptors) and reporter gene assays to measure receptor activation.[4]

Visualizations

The following diagrams illustrate key concepts in the theoretical modeling of this compound.

Caption: A general workflow for the theoretical modeling of this compound properties.

Caption: Workflow for the development of a QSPR model for a property of DIPP.

Caption: A hypothetical signaling pathway for DIPP-induced toxicity via PPARγ activation.

References

- 1. specialchem.com [specialchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 605-45-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 7. Computational insights into phthalate ester-linked VOCs: A density functional theory (DFT)-based approach for chemical ionization mass spectrometry (CI-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. mdpi.com [mdpi.com]

- 10. Collection - Molecular Dynamics Simulations of the Adsorption of Phthalate Esters on Smectite Clay Surfaces - The Journal of Physical Chemistry C - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational screening of phthalate monoesters for binding to PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the Permeation Mechanism of Typical Phthalic Acid Esters (PAEs) and Membrane Response Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. chemicalbook.com [chemicalbook.com]

- 19. journals.plos.org [journals.plos.org]

- 20. interactive.cbs8.com [interactive.cbs8.com]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Research-Scale Synthesis of Diisopropyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for diisopropyl phthalate (B1215562) (DIPP), a widely used plasticizer and versatile laboratory chemical. The focus of this document is on research-scale preparations, emphasizing detailed experimental protocols, quantitative data comparison, and a clear understanding of the underlying chemical pathways.

Core Synthesis Method: Fischer-Speier Esterification

The most common and direct route for synthesizing diisopropyl phthalate is the Fischer-Speier esterification of phthalic anhydride (B1165640) with isopropanol (B130326). This reaction involves the acid-catalyzed nucleophilic acyl substitution of the phthalic anhydride ring by two molecules of isopropanol, resulting in the formation of the diester and water as a byproduct.

The reaction typically proceeds in two stages. The first stage is a rapid, uncatalyzed reaction where one molecule of isopropanol attacks the phthalic anhydride to form the monoester, isopropyl hydrogen phthalate. The second, slower stage involves the acid-catalyzed esterification of the remaining carboxylic acid group on the monoester with a second molecule of isopropanol to form the final product, this compound. To drive the equilibrium towards the product side, it is common to use an excess of isopropanol or to remove the water formed during the reaction.

Catalysts for Esterification

Several acid catalysts can be employed for the synthesis of this compound. The choice of catalyst can significantly impact the reaction rate, yield, and purity of the final product. The most commonly used catalysts in a research setting include:

-

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. However, it can sometimes lead to side reactions and charring, especially at higher temperatures.

-

p-Toluenesulfonic Acid (p-TSA): A solid, organic acid that is less corrosive than sulfuric acid and often leads to cleaner reactions with higher yields. It is a popular choice for laboratory-scale esterifications.

-

Titanium Alkoxides (e.g., Titanium(IV) isopropoxide): These Lewis acid catalysts are effective at promoting esterification, often under milder conditions. They are particularly useful when substrates are sensitive to strong Brønsted acids.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound using different catalysts. Please note that these values are representative and can vary based on the specific reaction conditions and scale.

| Catalyst | Molar Ratio (Phthalic Anhydride:Isopropanol) | Catalyst Loading (mol% relative to Phthalic Anhydride) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Sulfuric Acid | 1:3 - 1:5 | 1 - 2 | 120 - 150 | 4 - 8 | 85 - 95 | >98 |

| p-Toluenesulfonic Acid | 1:3 - 1:5 | 2 - 5 | 120 - 140 | 3 - 6 | 90 - 98 | >99 |

| Titanium(IV) isopropoxide | 1:2.5 - 1:4 | 0.1 - 0.5 | 180 - 220 | 2 - 5 | 95 - 99 | >99 |

Experimental Protocols

Method 1: Synthesis of this compound using p-Toluenesulfonic Acid as a Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Isopropanol (4.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add phthalic anhydride (e.g., 14.8 g, 0.1 mol), isopropanol (e.g., 24.0 g, 0.4 mol), p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol), and toluene (50 mL).

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (e.g., 1.8 mL for 0.1 mol of phthalic anhydride) has been collected, or until no more water is being formed (typically 3-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the catalyst and any unreacted phthalic acid) and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless, oily liquid.

Method 2: Synthesis of this compound using Sulfuric Acid as a Catalyst

This protocol outlines the synthesis using concentrated sulfuric acid.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Isopropanol (5.0 eq)

-

Concentrated sulfuric acid (98%)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalic anhydride (e.g., 14.8 g, 0.1 mol) and isopropanol (e.g., 30.0 g, 0.5 mol).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.

-

Esterification: Heat the reaction mixture to reflux with continuous stirring for 4-8 hours.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the excess isopropanol and any volatile impurities using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation.

Visualizations

Fischer-Speier Esterification Pathway

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound from phthalic anhydride and isopropanol.

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Workflow for this compound Synthesis

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound in a research laboratory.

Caption: General experimental workflow for this compound synthesis.

Diisopropyl Phthalate: A Technical Guide to its Endocrine Disrupting Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data specifically on the endocrine-disrupting mechanisms of diisopropyl phthalate (B1215562) (DIPP) are limited in publicly available scientific literature. This guide synthesizes the known mechanisms of endocrine disruption by other well-studied phthalates to provide a probable framework for understanding the potential effects of DIPP. The experimental data and protocols detailed herein are derived from studies on analogous phthalates and should be considered illustrative.

Introduction

Diisopropyl phthalate (DIPP) is a diester of phthalic acid, belonging to a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Concerns have been raised about the potential for phthalates to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. This technical guide provides an in-depth overview of the core mechanisms by which phthalates, and by extension potentially DIPP, can exert endocrine-disrupting effects. The primary focus is on the disruption of the hypothalamic-pituitary-gonadal (HPG) axis, steroidogenesis, and interactions with nuclear receptors.

Core Mechanisms of Endocrine Disruption by Phthalates

Phthalates can interfere with the endocrine system at multiple levels, from hormone synthesis to receptor signaling. The primary mechanisms of action are believed to be:

-

Alteration of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Phthalates can disrupt the delicate feedback loops of the HPG axis, which regulates reproductive function and steroid hormone production. This can involve altering the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland[1][2][3][4][5].

-

Inhibition of Steroidogenesis: A key mechanism of phthalate toxicity is the suppression of steroid hormone biosynthesis, particularly testosterone (B1683101). This occurs through the downregulation of genes encoding steroidogenic enzymes and proteins involved in cholesterol transport within the gonads[3][6].

-

Interaction with Nuclear Receptors: Phthalates and their metabolites can bind to and modulate the activity of nuclear receptors, including androgen and estrogen receptors. This can lead to either agonistic (mimicking) or antagonistic (blocking) effects on hormone signaling[7][8].

Data on Endocrine Disrupting Activities of Phthalates

Quantitative data on the endocrine-disrupting potential of phthalates are typically generated from a variety of in vitro and in vivo assays. The following tables summarize representative data for commonly studied phthalates, which can serve as a reference for potential studies on DIPP.

Table 1: In Vitro Estrogenic and Androgenic Activity of Selected Phthalates

| Phthalate | Assay | Endpoint | Result | Reference |

| Butyl Benzyl Phthalate (BBP) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Weak Agonist | [9] |

| Dibutyl Phthalate (DBP) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Weak Agonist | [9] |

| Diethyl Phthalate (DEP) | Yeast Estrogen Screen (YES) | Estrogenic Activity | Weak Agonist | [9] |

| Diisononyl Phthalate (DINP) | XenoScreen YES/YAS | Estrogenic/Androgenic Activity | No significant agonistic effect; Strong anti-estrogenic and anti-androgenic activity (IC50 = 0.065 µM and 0.068 µM, respectively) | [7] |

| Di(2-ethylhexyl) Phthalate (DEHP) | XenoScreen YES/YAS | Estrogenic/Androgenic Activity | No significant agonistic effect; Strong anti-estrogenic and anti-androgenic activity (IC50 = 3.61 µM and 2.87 µM, respectively) | [7] |

Table 2: Effects of Selected Phthalates on Steroidogenesis in H295R Cells

| Phthalate | Hormone Measured | Effect | Concentration | Reference |

| Di(2-ethylhexyl) Phthalate (DEHP) | Estradiol (B170435) | Increased Production | - | [10][11] |

| Diisononyl Phthalate (DINP) | Estradiol | Increased Production | - | [10][11] |

| Dibutyl Phthalate (DBP) | Testosterone | Decreased Production | - | [12] |

| Mono-n-butyl Phthalate (MBP) | Testosterone | Decreased Production | - | [12] |

Table 3: In Vivo Effects of Selected Phthalates on Reproductive Hormones in Rodents

| Phthalate | Species | Hormone Measured | Effect | Dose and Duration | Reference |

| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | Testosterone | Decreased | - | [6] |

| Diisononyl Phthalate (DINP) | Mouse | FSH | Decreased (short-term), Increased (long-term) | 0.15 ppm, 1.5 ppm, or 1500 ppm via chow for 1 or 6 months | [4] |

| Diisononyl Phthalate (DINP) | Mouse | LH | No change (short-term), Decreased (long-term) | 0.15 ppm, 1.5 ppm, or 1500 ppm via chow for 1 or 6 months | [4] |

| Dibutyl Phthalate (DBP) | Rat | Testosterone | Decreased | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of endocrine-disrupting potential. The following sections outline the general protocols for key in vitro assays.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for estrogenic activity of chemicals. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ), which produces β-galactosidase upon activation.

Protocol:

-

Yeast Culture: A culture of the recombinant yeast is grown overnight in a suitable medium.

-

Assay Preparation: A fresh assay medium is prepared containing a chromogenic substrate for β-galactosidase (e.g., CPRG).

-

Serial Dilutions: The test compound (e.g., DIPP) is serially diluted in a solvent such as ethanol.

-

Plating: Aliquots of the test compound dilutions are transferred to a 96-well microtiter plate. The solvent is allowed to evaporate.

-

Incubation: The yeast suspension in the assay medium is added to each well. The plate is incubated at a controlled temperature (e.g., 34°C) for 48-52 hours[13].

-

Measurement: The absorbance is measured at a specific wavelength to quantify the color change resulting from the enzymatic activity, which is proportional to the estrogenic activity of the compound. Positive (17β-estradiol) and negative (solvent) controls are run in parallel[13].

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the ability of a chemical to bind to the androgen receptor by competing with a known radiolabeled androgen.

Protocol:

-

Receptor Preparation: Cytosol containing the androgen receptor is prepared from the prostate tissue of rats[14].

-

Assay Setup: A radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of the test compound are incubated with the receptor preparation in a multi-well plate.

-

Incubation: The mixture is incubated to allow for competitive binding to the androgen receptor.

-

Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its relative binding affinity for the androgen receptor[14].

H295R Steroidogenesis Assay

The H295R assay is an in vitro method that uses a human adrenal cortical carcinoma cell line to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol[15][16][17][18].

Protocol:

-

Cell Culture: H295R cells are cultured in a suitable medium and seeded in multi-well plates.

-

Acclimation: The cells are allowed to acclimate for 24 hours.

-

Exposure: The cells are then exposed to a range of concentrations of the test chemical for 48 hours[15].

-

Sample Collection: After exposure, the cell culture medium is collected for hormone analysis.

-

Hormone Quantification: The concentrations of testosterone and estradiol in the medium are measured using methods such as ELISA or LC-MS/MS[15][19][20].

-

Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity[12].

-

Data Analysis: The changes in hormone production relative to a solvent control are calculated to determine the effect of the test compound on steroidogenesis[16].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the endocrine-disrupting mechanisms.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

// Nodes Hypothalamus [label="Hypothalamus"]; Pituitary [label="Anterior Pituitary"]; Gonads [label="Gonads (Testes/Ovaries)"]; DIPP [label="this compound (DIPP)\n(and other phthalates)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Sex_Hormones [label="Sex Hormones\n(Testosterone, Estradiol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Target_Tissues [label="Target Tissues"];

// Edges Hypothalamus -> Pituitary [label="+ GnRH"]; Pituitary -> Gonads [label="+ LH & FSH"]; Gonads -> Target_Tissues [label="+ Sex Hormones"]; Sex_Hormones -> Hypothalamus [label="- (Negative Feedback)"]; Sex_Hormones -> Pituitary [label="- (Negative Feedback)"];

DIPP -> Hypothalamus [color="#EA4335", arrowhead=tee, style=dashed, label="Disruption"]; DIPP -> Pituitary [color="#EA4335", arrowhead=tee, style=dashed, label="Disruption"]; DIPP -> Gonads [color="#EA4335", arrowhead=tee, style=dashed, label="Disruption"]; } END_DOT Caption: Potential disruption of the HPG axis by DIPP.

Steroidogenesis Pathway

// Nodes Cholesterol [label="Cholesterol"]; Pregnenolone [label="Pregnenolone"]; Progesterone [label="Progesterone"]; Androstenedione [label="Androstenedione"]; Testosterone [label="Testosterone"]; Estradiol [label="Estradiol"]; DIPP [label="this compound (DIPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes as edge labels Cholesterol -> Pregnenolone [label="CYP11A1"]; Pregnenolone -> Progesterone [label="3β-HSD"]; Progesterone -> Androstenedione [label="CYP17A1"]; Androstenedione -> Testosterone [label="17β-HSD"]; Testosterone -> Estradiol [label="Aromatase (CYP19)"];

// DIPP Inhibition DIPP -> Cholesterol [color="#EA4335", arrowhead=tee, style=dashed, label="Inhibition of Transport"]; DIPP -> Pregnenolone [color="#EA4335", arrowhead=tee, style=dashed, label="Downregulation of\nSteroidogenic Enzymes"]; DIPP -> Progesterone [color="#EA4335", arrowhead=tee, style=dashed]; DIPP -> Androstenedione [color="#EA4335", arrowhead=tee, style=dashed]; DIPP -> Testosterone [color="#EA4335", arrowhead=tee, style=dashed]; } END_DOT Caption: Inhibition of the steroidogenesis pathway by phthalates.

Experimental Workflow for In Vitro Assessment

// Nodes start [label="Test Compound (DIPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; receptor_binding [label="Receptor Binding Assays\n(AR, ER)"]; transactivation [label="Receptor Transactivation Assays\n(e.g., YES)"]; steroidogenesis [label="Steroidogenesis Assay\n(H295R)"]; gene_expression [label="Gene Expression Analysis"]; data_analysis [label="Data Analysis and\nInterpretation"]; conclusion [label="Conclusion on Endocrine\nDisrupting Potential", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> receptor_binding; start -> transactivation; start -> steroidogenesis; receptor_binding -> data_analysis; transactivation -> data_analysis; steroidogenesis -> gene_expression; gene_expression -> data_analysis; data_analysis -> conclusion; } END_DOT Caption: Workflow for in vitro assessment of endocrine disruption.

Conclusion

While direct evidence for the endocrine-disrupting mechanisms of this compound is currently limited, the extensive body of research on other phthalates provides a strong basis for concern and a clear path for future investigation. The primary mechanisms of phthalate-induced endocrine disruption involve interference with the HPG axis, inhibition of steroidogenesis, and modulation of nuclear receptor signaling. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to assess the potential risks associated with DIPP and other phthalates. Further research is critically needed to generate DIPP-specific data to accurately characterize its endocrine-disrupting profile and ensure human health and safety.

References

- 1. Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic-Pituitary-Gonadal Axis: A Priority Control List Construction from Theoretical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of short-term and long-term phthalate exposures on ovarian follicle growth dynamics and hormone levels in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A mixture of five phthalate esters inhibits fetal testicular testosterone production in the sprague-dawley rat in a cumulative, dose-additive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of estrogenic and androgenic activity of phthalates by the XenoScreen YES/YAS in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 12. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ftb.com.hr [ftb.com.hr]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. oecd.org [oecd.org]

- 17. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 19. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Diisopropyl Phthalate and Nuclear Receptor Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phthalate (B1215562) (DIPP) is a member of the phthalate ester family, a class of chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Due to their widespread use, human exposure to phthalates is common, raising concerns about their potential as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems by interacting with nuclear receptors, a superfamily of ligand-activated transcription factors that regulate crucial physiological processes such as development, metabolism, and reproduction. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between diisopropyl phthalate and various nuclear receptors, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Interaction with Estrogen Receptors

This compound has been identified as a compound with estrogenic activity. Studies have shown that DIPP can influence estrogen receptor (ER) signaling, which may contribute to its endocrine-disrupting effects.

Quantitative Data

While extensive quantitative data for DIPP's interaction with estrogen receptors is limited, a bioactivity score from the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program provides a point of reference.

Table 1: Estrogen Receptor Bioactivity Score for this compound

| Compound | Assay Target | Bioactivity Score | Source |

| This compound | Estrogen Receptor | 0.00932 | [1] |

Note: The bioactivity score is a measure of the chemical's potential to interact with the estrogen receptor in screening assays. A higher score indicates a greater likelihood of interaction.

Gene expression profiling in MCF-7 cells, a human breast cancer cell line, has also provided insights into the estrogenic potential of DIPP. In these studies, the gene expression profile induced by DIPP showed a moderate correlation with that of the natural estrogen, 17β-estradiol (E2), suggesting that DIPP can mimic some of the genomic effects of estrogen[2].

Signaling Pathway

The estrogenic activity of DIPP is believed to be mediated through its interaction with estrogen receptors, primarily ERα and ERβ. The general signaling pathway is as follows:

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Materials:

-

Recombinant human estrogen receptor α (ERα)

-

Radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and counter

-

-

Protocol:

-

A constant concentration of recombinant ERα and radiolabeled estradiol are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (DIPP) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound and free radiolabeled estradiol are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.

-

MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive MCF-7 cells.

-

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

Test compound (this compound)

-

Positive control (e.g., 17β-estradiol)

-

Cell proliferation detection reagent (e.g., MTT, WST-1)

-

-

Protocol:

-

MCF-7 cells are seeded in a multi-well plate and allowed to attach.

-

The culture medium is replaced with a medium containing charcoal-dextran treated FBS to create a steroid-depleted environment.

-

Cells are treated with various concentrations of the test compound (DIPP), a positive control, and a vehicle control.

-

The cells are incubated for a period of time (e.g., 6 days).

-

Cell proliferation is quantified using a colorimetric assay. The absorbance is proportional to the number of viable cells.

-

The proliferative effect of the test compound is compared to the positive control to determine its relative estrogenic potency.

-

Interaction with Other Nuclear Receptors

While the estrogenic activity of DIPP has been investigated, its interaction with other nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Peroxisome Proliferator-Activated Receptors (PPARs), and the Androgen Receptor (AR) is less characterized. However, studies on other phthalates provide a basis for potential interactions.

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)

PXR and CAR are key regulators of xenobiotic metabolism. Activation of these receptors by foreign chemicals leads to the upregulation of genes encoding drug-metabolizing enzymes and transporters. Some phthalates have been shown to activate PXR and CAR, suggesting a potential role for DIPP in this pathway.

Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs (isoforms α, β/δ, and γ) are involved in lipid metabolism and energy homeostasis. Several phthalate monoesters have been shown to activate PPARs, suggesting that DIPP or its metabolites could also modulate these pathways[3][4][5][6].

Signaling Pathway

Androgen Receptor (AR)

Some phthalates have been shown to exhibit anti-androgenic activity by antagonizing the androgen receptor. This can lead to disruptions in male reproductive development and function. The potential for DIPP to act as an AR antagonist warrants further investigation.

Signaling Pathway

Experimental Protocols for Other Nuclear Receptors

Reporter Gene Assay

This is a versatile method to assess the ability of a compound to activate or inhibit a specific nuclear receptor.

-

Materials:

-

Host cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for the nuclear receptor of interest (e.g., PXR, CAR, PPAR, AR)

-

Reporter plasmid containing a response element for the nuclear receptor driving a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Test compound (DIPP)

-

Agonist or antagonist controls

-

Lysis buffer and reporter gene assay substrate

-

-

Protocol:

-

Host cells are co-transfected with the nuclear receptor expression plasmid and the reporter plasmid.

-

Transfected cells are treated with various concentrations of the test compound, controls, and a vehicle.

-

After an incubation period, the cells are lysed.

-

The activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

-

An increase in reporter activity indicates agonistic effects, while a decrease in agonist-induced activity suggests antagonistic effects.

-

EC50 (for agonists) or IC50 (for antagonists) values can be calculated from the dose-response curves.

-

Mammalian Two-Hybrid Assay

This assay is used to study ligand-induced protein-protein interactions, such as the recruitment of coactivators to a nuclear receptor.

-

Materials:

-

Host cell line

-

"Bait" plasmid: Nuclear receptor ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-DBD).

-

"Prey" plasmid: Coactivator protein fused to a transcriptional activation domain (e.g., VP16-AD).

-

Reporter plasmid with a promoter containing binding sites for the DNA-binding domain (e.g., UAS) driving a reporter gene.

-

Transfection reagent

-

Test compound (DIPP)

-

-

Protocol:

-

Host cells are co-transfected with the bait, prey, and reporter plasmids.

-

Transfected cells are treated with the test compound.

-

If the test compound induces a conformational change in the nuclear receptor LBD that promotes interaction with the coactivator, the DNA-binding domain and the activation domain are brought into proximity.

-

This reconstituted transcription factor then activates the expression of the reporter gene.

-

Reporter gene activity is measured to quantify the strength of the interaction.

-

Summary and Future Directions

The available evidence indicates that this compound possesses estrogenic activity, likely through interaction with estrogen receptors. However, there is a significant lack of quantitative data regarding its interaction with other critical nuclear receptors, including PXR, CAR, PPARs, and the androgen receptor. While studies on other phthalates suggest the potential for DIPP to modulate these signaling pathways, further research is imperative to establish DIPP-specific activity and potency.

Future research should focus on:

-

Conducting comprehensive in vitro assays, such as competitive binding and reporter gene assays, to determine the EC50, IC50, and binding affinity (Ki) of DIPP for a wider range of nuclear receptors.

-

Investigating the effects of DIPP and its metabolites on the expression of target genes regulated by these nuclear receptors in relevant cell and animal models.

-

Elucidating the precise molecular mechanisms through which DIPP interacts with nuclear receptors and influences their signaling cascades.

A more complete understanding of the interactions between this compound and the full spectrum of nuclear receptors is crucial for accurately assessing its potential risks to human health and for informing regulatory decisions. This in-depth knowledge will also be invaluable for drug development professionals in the context of identifying potential off-target effects and understanding the broader biological impact of xenobiotics.

References

- 1. epa.gov [epa.gov]

- 2. Evaluation of estrogenic activity of phthalate esters by gene expression profiling using a focused microarray (EstrArray) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

Toxicogenomics of Diisopropyl Phthalate Exposure: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phthalate (B1215562) (DIPP) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of various polymer products. Due to its widespread use, human exposure is common, raising concerns about its potential health effects. This technical guide provides a comprehensive overview of the toxicogenomics of DIPP exposure, focusing on its molecular mechanisms of toxicity, effects on gene expression, and associated signaling pathways. Given the limited availability of toxicogenomic data specifically for DIPP, this guide incorporates findings from structurally similar and well-studied phthalates, such as dipentyl phthalate (DPP) and di(2-ethylhexyl) phthalate (DEHP), to provide a broader understanding of the potential toxicological profile of DIPP. The primary focus is on testicular toxicity, a well-documented adverse outcome of exposure to many phthalates.

Core Toxicological Endpoints

Phthalate exposure is linked to a range of adverse health outcomes, with the male reproductive system being a primary target. Key toxicological endpoints include:

-

Testicular Dysgenesis Syndrome (TDS): A spectrum of male reproductive disorders, including hypospadias, cryptorchidism, and impaired sperm quality.[1] Phthalate exposure during fetal development is a suspected risk factor for TDS.[1]

-

Disruption of Steroidogenesis: Phthalates can interfere with the synthesis of testosterone (B1683101), a crucial hormone for male reproductive development and function.[2][3][4] This is often a result of the downregulation of genes involved in cholesterol transport and steroid synthesis.[2][3][5][6]

-

Impaired Sertoli and Leydig Cell Function: These testicular cells are critical for sperm development and testosterone production, respectively, and their function can be adversely affected by phthalate exposure.

Quantitative Toxicogenomic Data

While specific quantitative gene expression data for DIPP is scarce in publicly available literature, a study on a panel of phthalate esters, including the structurally similar dipentyl phthalate (DPP), provides valuable insights into the potential transcriptomic alterations following exposure.[5][6][7]

In a study where pregnant Sprague-Dawley rats were exposed to 500 mg/kg/day of various phthalates from gestational day 12 to 19, significant changes in fetal testicular gene expression were observed.[5][6] The developmentally toxic phthalates, including DPP, induced a common set of 391 significantly altered genes.[5][6] These genes are involved in critical pathways related to testicular development and function.

Table 1: Key Gene Pathways Disrupted by Developmentally Toxic Phthalates (including the DIPP-analogous DPP) [5][6][7]

| Pathway | Description |

| Steroidogenesis & Cholesterol Transport | Genes involved in the synthesis of testosterone from cholesterol were significantly downregulated. This is a primary mechanism for the anti-androgenic effects of phthalates. |

| Intracellular Lipid & Cholesterol Homeostasis | Phthalates altered the expression of genes that regulate the balance of lipids and cholesterol within testicular cells, which can impact steroid hormone production. |

| Insulin (B600854) Signaling | Disruption of insulin signaling pathways can have cascading effects on cellular metabolism and growth within the developing testis. |

| Transcriptional Regulation | Changes in the expression of transcription factors indicate a broad impact on the regulation of gene networks essential for normal testicular development. |

| Oxidative Stress | Upregulation of genes associated with oxidative stress suggests that phthalate exposure may induce cellular damage through the generation of reactive oxygen species. |

| Sertoli Cell-Gonocyte Communication | Genes involved in the critical communication between Sertoli cells and developing germ cells (gonocytes) were affected, potentially leading to impaired sperm development. |

| Inhibin Alpha | Altered expression of the inhibin alpha gene, which is crucial for normal Sertoli cell development. |

Key Signaling Pathways

The toxic effects of phthalates are mediated through various signaling pathways, with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway being a central player.

PPAR Signaling Pathway

Phthalates and their metabolites can act as ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation.[8][9][10][11] There are three main PPAR isoforms: PPARα, PPARβ/δ, and PPARγ.

-

PPARα: Primarily expressed in the liver, kidney, and heart, it is involved in fatty acid oxidation. Activation of PPARα by some phthalates is linked to liver toxicity.[8][12]

-

PPARγ: Highly expressed in adipose tissue, it plays a key role in adipogenesis and lipid storage.[11]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and cell proliferation.[9]

The activation of PPARs by phthalates can lead to downstream changes in the expression of target genes, contributing to the observed toxicities.

Caption: PPAR Signaling Pathway Activation by DIPP.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicogenomic studies. Below are generalized methodologies for key experiments, which can be adapted for studying DIPP.

In Vivo Gene Expression Analysis

This protocol outlines a typical workflow for assessing changes in gene expression in a target organ following in vivo exposure to a test compound.

Caption: In Vivo Gene Expression Analysis Workflow.

Methodology Details:

-

Animal Model and Dosing: Time-mated Sprague-Dawley rats are a common model for developmental toxicity studies.[5][6] DIPP would be administered by oral gavage at various dose levels, alongside a vehicle control (e.g., corn oil), during a critical window of reproductive development (e.g., gestational days 12-19).[5][6]

-

Tissue Collection: At a specific time point (e.g., gestational day 19), fetuses are collected, and the target organs (e.g., testes) are dissected and stored appropriately (e.g., snap-frozen in liquid nitrogen).[5][6]

-

RNA Extraction and Quality Control: Total RNA is extracted from the tissues using a standard method (e.g., TRIzol reagent or commercial kits). RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

Transcriptome Analysis (RNA-Seq):

-

Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis: The raw sequencing reads are subjected to quality control, trimmed, and aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated in the DIPP-exposed groups compared to the control. Subsequent pathway and gene ontology analysis can elucidate the biological processes affected.

-

In Vitro Steroidogenesis Assay

This protocol describes an in vitro method to assess the direct effects of a compound on testosterone production.

Methodology Details:

-

Cell Culture: A suitable steroidogenic cell line (e.g., human NCI-H295R adrenocortical carcinoma cells or primary Leydig cells) is cultured under standard conditions.[4]

-

Compound Exposure: Cells are treated with a range of concentrations of DIPP and its active metabolites, along with appropriate vehicle controls.

-